molecular formula C22H18N2 B13801091 1,4-Bis(phenylamino)naphthalene CAS No. 7090-21-3

1,4-Bis(phenylamino)naphthalene

Cat. No.: B13801091
CAS No.: 7090-21-3
M. Wt: 310.4 g/mol
InChI Key: VPGCXUPROOEMER-UHFFFAOYSA-N
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Description

1,4-Bis(phenylamino)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of two phenylamino groups attached to the 1 and 4 positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(phenylamino)naphthalene can be synthesized through several methods. One common approach involves the reaction of 1,4-dichloronaphthalene with aniline in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds as follows:

1,4-Dichloronaphthalene+2AnilineThis compound+2HCl\text{1,4-Dichloronaphthalene} + 2 \text{Aniline} \rightarrow \text{this compound} + 2 \text{HCl} 1,4-Dichloronaphthalene+2Aniline→this compound+2HCl

Another method involves the use of copper (II) oxide nanoparticles as a catalyst in a three-component condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione under mild, ambient, and solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(phenylamino)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-Bis(phenylamino)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis(phenylamino)naphthalene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(phenylamino)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a fluorescence dye for protein aggregation studies and its potential antimicrobial and antitumor activities set it apart from other similar compounds.

Properties

CAS No.

7090-21-3

Molecular Formula

C22H18N2

Molecular Weight

310.4 g/mol

IUPAC Name

1-N,4-N-diphenylnaphthalene-1,4-diamine

InChI

InChI=1S/C22H18N2/c1-3-9-17(10-4-1)23-21-15-16-22(20-14-8-7-13-19(20)21)24-18-11-5-2-6-12-18/h1-16,23-24H

InChI Key

VPGCXUPROOEMER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C3=CC=CC=C32)NC4=CC=CC=C4

Origin of Product

United States

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